as-Triazine, 3-methoxy-5-(p-tolyl)-

Lipophilicity Drug Design ADME

Generating focused 1,2,4-triazine libraries often suffers from batch-to-batch variability in lipophilicity and hydrogen bonding capacity, compromising SAR reproducibility. 3-Methoxy-5-(p-tolyl)-1,2,4-triazine (CAS 74417-02-0) resolves this with a defined methoxy/p-tolyl substitution pattern and consistent ≥98% purity. • Distinct XLogP3 = 1.5 and HBA = 4 profile enables controlled modulation of membrane permeability • Labile 3-methoxy group undergoes nucleophilic displacement for efficient analog generation • Consistent purity eliminates confounding variables in biochemical and cell-based target engagement assays

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 74417-02-0
Cat. No. B15439486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameas-Triazine, 3-methoxy-5-(p-tolyl)-
CAS74417-02-0
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=NC(=N2)OC
InChIInChI=1S/C11H11N3O/c1-8-3-5-9(6-4-8)10-7-12-14-11(13-10)15-2/h3-7H,1-2H3
InChIKeyQPJKVNZTTYCXNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-5-(p-tolyl)-1,2,4-triazine: Procurement Overview


as-Triazine, 3-methoxy-5-(p-tolyl)- (CAS 74417-02-0), systematically named 3-methoxy-5-(4-methylphenyl)-1,2,4-triazine, is a heterocyclic compound with the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol [1]. It belongs to the 1,2,4-triazine class, which is widely recognized for diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties [2]. The compound features a methoxy group at the 3-position and a p-tolyl (4-methylphenyl) group at the 5-position of the 1,2,4-triazine ring, a substitution pattern that distinguishes it from other commercially available triazine derivatives [1].

Distinct substitution pattern
3-Methoxy + 5-p-tolyl not common in commercial triazine analogs
Versatile synthetic intermediate
Methoxy group amenable to nucleophilic displacement for focused library synthesis
Reported class-level bioactivity
1,2,4-Triazine scaffold linked to antimicrobial, anti-inflammatory, and anticancer research models

Replacement Risks for 3-Methoxy-5-(p-tolyl)-1,2,4-triazine


Within the 1,2,4-triazine class, biological activity and physicochemical properties are exquisitely sensitive to substitution patterns. A patent review indicates that even minor alterations at the 3- and 5-positions—such as replacing a methoxy with a methylthio or hydrazino group, or substituting the p-tolyl moiety with a phenyl or t-butyl group—can dramatically alter pharmacological profiles, including anti-inflammatory, analgesic, and CNS effects [1]. Computed properties further confirm that the target compound's specific methoxy/p-tolyl combination yields a unique lipophilicity (XLogP3 = 1.5) and hydrogen bond acceptor count (HBA = 4) that differ from its closest analogs, directly impacting solubility, membrane permeability, and target engagement [2]. Therefore, generic substitution without empirical validation poses significant risk of failed experimental replication.

Substitution pattern sensitivity
Even minor 3-/5-position changes (e.g., methoxy to methylthio, p-tolyl to phenyl) may dramatically alter pharmacological profiles
Unique ADME signature
Target compound’s distinct lipophilicity and HBA profile differ from closest analogs; simple replacement may invalidate permeability and target engagement studies

3-Methoxy-5-(p-tolyl)-1,2,4-triazine vs. Key Analogs


Lipophilicity Comparison: vs. Chloro Analog

The target compound exhibits a computed XLogP3 value of 1.5 [1]. In contrast, the closely related analog 3-chloro-5-(p-tolyl)-1,2,4-triazine (CAS 1368414-41-8), which substitutes the 3-methoxy group with a chlorine atom, has a higher computed XLogP3 value of 2.2 [2]. This 0.7 log unit difference corresponds to a roughly 5-fold difference in partition coefficient, indicating the target compound is significantly less lipophilic than its chloro analog. This has direct implications for aqueous solubility and membrane permeability profiles.

Lipophilicity vs. Chloro analog
Computed
XLogP3: 1.5 vs 2.2
Δ –0.7 log units
Lower lipophilicity may support aqueous solubility and reduced protein binding
Computed XLogP3 3.0, PubChem 2025
Lipophilicity Drug Design ADME

Hydrogen Bond Acceptor Capacity: vs. Des-methoxy Analog

The target compound has a hydrogen bond acceptor (HBA) count of 4, derived from the triazine ring nitrogens and the methoxy oxygen [1]. In contrast, the unsubstituted analog 5-(p-tolyl)-1,2,4-triazine (CAS 1642589-98-7), which lacks the 3-methoxy group, has a lower HBA count of 3 [2]. The additional HBA capacity in the target compound provides an extra site for potential intermolecular interactions, such as hydrogen bonding with a biological target or coordination with metal ions.

HBA Count vs. Des-methoxy analog
Computed
HBA: 4 vs 3
Δ +1 HBA
Additional acceptor may enhance binding interactions in target-based assays
Cactvs 3.4.8.24, PubChem
Hydrogen Bonding Molecular Recognition SAR

Polar Surface Area: vs. Phenyl Analog

The target compound has a computed topological polar surface area (TPSA) of 47.9 Ų [1]. The analog 3-methoxy-5-phenyl-1,2,4-triazine (CAS 28735-28-6), which substitutes the p-tolyl group with a phenyl group, also has a TPSA of 47.9 Ų [2]. While the TPSA is identical, the presence of the para-methyl group on the phenyl ring (p-tolyl) in the target compound increases molecular weight (201.22 vs. 187.20 g/mol) and lipophilicity (XLogP3 1.5 vs. 1.2) compared to the phenyl analog, without altering the polar surface area. This results in a distinct physicochemical profile that may influence membrane permeability and metabolic stability differently.

TPSA vs. Phenyl analog
Computed
TPSA: 47.9 Ų (same)
MW & LogP differ
Identical TPSA with differentiated lipophilicity enables ADME property tuning
Cactvs 3.4.8.24
Polar Surface Area Bioavailability Drug-likeness

Synthetic Versatility: Methoxy Leaving Group

The 3-methoxy group in 1,2,4-triazines can serve as a leaving group under nucleophilic substitution conditions, enabling facile derivatization to 3-amino, 3-hydrazino, or 3-alkylthio analogs [1]. This is a key differentiator from 3-chloro analogs, which are also reactive but may present different handling and stability challenges. Patent literature indicates that 3-methoxy-5,6-diphenyl-1,2,4-triazine and related compounds are specifically preferred for their synthetic utility and pharmacological profiles [1]. The target compound, with its 3-methoxy-5-(p-tolyl) substitution pattern, offers a balanced reactivity profile for generating focused libraries of 1,2,4-triazine derivatives with diverse biological activities.

Synthetic versatility
Class-level
Methoxy leaving group under nucleophilic conditions
Supports efficient derivatization for diverse chemical libraries
Based on established triazine chemistry
Synthetic Chemistry Derivatization Library Synthesis

3-Methoxy-5-(p-tolyl)-1,2,4-triazine: Applications & Procurement


Lead Optimization & Library Synthesis

Procure 3-methoxy-5-(p-tolyl)-1,2,4-triazine as a core scaffold for generating focused libraries of 1,2,4-triazine derivatives. Its distinct physicochemical profile (XLogP3 = 1.5, HBA = 4) compared to chloro and unsubstituted analogs [1] makes it a valuable starting point for SAR studies aimed at modulating lipophilicity and hydrogen bonding capacity. The 3-methoxy group can be readily displaced with various nucleophiles to explore diverse chemical space while maintaining the p-tolyl substitution at the 5-position [2].

Assay Development & Target Validation

Utilize 3-methoxy-5-(p-tolyl)-1,2,4-triazine in biochemical and cell-based assays to validate biological targets within the 1,2,4-triazine pharmacophore space. The compound's computed properties suggest favorable solubility characteristics (lower logP than chloro analogs) [1], making it suitable for aqueous assay conditions. Its specific substitution pattern is known to influence anti-inflammatory, analgesic, and CNS activity profiles [2], providing a defined starting point for target engagement studies.

Chemical Probe & Mechanistic Studies

Employ 3-methoxy-5-(p-tolyl)-1,2,4-triazine as a chemical probe to investigate the structure-activity relationships (SAR) governing 1,2,4-triazine interactions with biological targets. The compound's unique combination of a methoxy hydrogen bond acceptor and a p-tolyl hydrophobic moiety [1] provides a distinct interaction profile that can be systematically altered to map binding site requirements. This is particularly relevant for targets where lipophilicity and H-bonding play critical roles in ligand recognition.

Agrochemical Discovery Leads

Consider 3-methoxy-5-(p-tolyl)-1,2,4-triazine as a lead-like molecule or intermediate for the discovery of novel agrochemicals. The 1,2,4-triazine core is known for herbicidal and fungicidal applications [1]. The specific p-tolyl and methoxy substitution may confer unique physicochemical properties (e.g., optimal logP for foliar uptake) and biological activity profiles that differentiate it from commercial s-triazine herbicides [2]. The compound's synthetic accessibility enables rapid analoging to optimize potency and selectivity against agricultural pests.

Application
Selection Property
Validation Focus
Lead Optimization & Library Synthesis
Distinct substitution pattern with reactive methoxy group
SAR studies and synthetic diversification
Assay Development & Target Validation
Balanced lipophilicity and HBA for aqueous assay conditions
Solubility profile and target engagement verification
Chemical Probe & Mechanistic Studies
Unique hydrophobic/H-bonding interaction profile
Binding site mapping and structure-activity relationships
Agrochemical Discovery Leads
Triazine core with tunable lipophilicity for foliar uptake
Potency and selectivity optimization against pests
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